molecular formula C10H10BrN B2736245 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline CAS No. 1784984-05-9

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline

Cat. No.: B2736245
CAS No.: 1784984-05-9
M. Wt: 224.101
InChI Key: FBLPILAEIROBHI-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10BrN It is a brominated derivative of cyclopropa[c]quinoline, which is a bicyclic structure containing a cyclopropane ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline typically involves the bromination of cyclopropa[c]quinoline. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of cyclopropa[c]quinoline.

    Oxidation Reactions: Products include quinoline N-oxides or quinoline carboxylic acids.

    Reduction Reactions: Products include hydrogenated cyclopropa[c]quinoline derivatives.

Scientific Research Applications

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclopropane ring and quinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
  • 2-fluoro-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
  • 2-iodo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline

Uniqueness

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to other halogenated derivatives. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPILAEIROBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C=CC(=C3)Br)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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